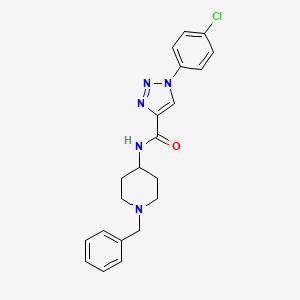

N-(1-benzylpiperidin-4-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-benzylpiperidin-4-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (referred to as BCTC) is a chemical compound that belongs to the class of triazoles. BCTC has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of triazole derivatives, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, has been a focus of research due to their interesting pharmacological properties. Studies have demonstrated innovative routes for synthesizing triazole derivatives, exploring their chemical properties and potential as precursors for further chemical modifications (Omran et al., 2006).

Pharmacological Applications

Research has also been conducted on the pharmacological implications of triazole derivatives. One study discussed the synthesis and characterization of tritium-labeled compounds that act as C-C chemokine receptor 1 (CCR1) antagonists. These compounds, due to their labeling, could be valuable in pharmacological research, providing insights into receptor-ligand interactions and the pharmacokinetics of potential therapeutic agents (Hong et al., 2015).

Antimicrobial Activity

Several derivatives of triazole compounds have been synthesized and evaluated for their antimicrobial activities. Research has shown that certain triazole derivatives possess significant antifungal and antibacterial properties, making them candidates for the development of new antimicrobial agents (Palkar et al., 2017).

Material Science Applications

In material science, triazole derivatives have been explored for their potential applications in various domains. For example, research on hydroxybenzotriazoles has revealed their ester cleavage properties in specific micellar environments, suggesting uses in chemical synthesis and possibly in the development of novel materials (Bhattacharya & Kumar, 2005).

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-(4-chlorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O/c22-17-6-8-19(9-7-17)27-15-20(24-25-27)21(28)23-18-10-12-26(13-11-18)14-16-4-2-1-3-5-16/h1-9,15,18H,10-14H2,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLXPVZHCMKDJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)